tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

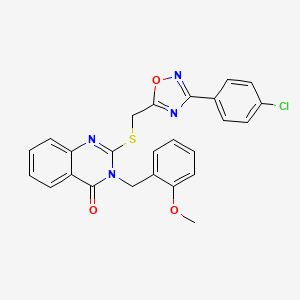

The compound “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group attached to the carboxylate part of the molecule . The (2R,4R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a tert-butyl group . The introduction of the cyano and hydroxy groups would likely involve further functional group transformations .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the cyano, hydroxy, and tert-butyl groups attached at the specified positions . The (2R,4R) configuration would dictate the spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The cyano group could potentially undergo reactions to form amines, carboxylic acids, or other derivatives . The hydroxy group might be involved in reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar cyano and hydroxy groups might increase its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines:

- This research presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and excellent enantiomeric excess (ee). The study describes the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting the efficient five-step chromatography-free process and the versatility of the approach for different phenyl substrates (Chung et al., 2005).

Structural Analysis and Crystallography

X-Ray Studies of tert-Butyl Pyrrolidine Carboxylates:

- This study provides insights into the molecular and crystal structures of tert-butyl pyrrolidine carboxylates. It reveals the crystallographic characteristics of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, including the conformation of the proline ring and the types of intermolecular hydrogen bonds present in the structure, contributing to the understanding of the compound's molecular packing and interactions (Naveen et al., 2007).

X-Ray and DFT Analyses of 6-tert-Butyl Thieno Pyridine Dicarboxylates:

- This paper describes the synthesis, characterization, and structural analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates. The study highlights the molecular and crystal structure characterized by X-ray crystallographic analysis, focusing on intramolecular hydrogen bonding and its impact on the molecular stability and configuration (Çolak et al., 2021).

Synthetic Methodology and Intermediate Synthesis

- Asymmetric Synthesis of Pyrrolidine Azasugars:

- The research introduces a convenient asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars. The study emphasizes the efficiency and yield of the process, detailing the steps from the protected polyhydroxylated pyrrolidine to the desired pyrrolidine, highlighting the use of vinyl group as a synthetic equivalent for hydroxymethyl group, and the synthesis's applicability for DMDP and other pyrrolidine azasugars (Pei-qiang, 2011).

Wirkmechanismus

Target of Action

The primary targets of a compound like “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” would likely be specific enzymes or receptors in the body. These targets are usually proteins that the compound can bind to, initiating a biochemical reaction .

Mode of Action

The compound “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” might interact with its targets by binding to their active sites, thereby altering their function. This interaction can either inhibit or enhance the activity of the target .

Biochemical Pathways

Once the compound interacts with its target, it can affect various biochemical pathways. The exact pathways would depend on the specific target and the role it plays in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” would determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the pH of the environment .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it initiates or inhibits. These effects could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate”. For example, extreme temperatures or pH levels might denature the compound, reducing its efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)